molecular formula C15H14N4S B14666424 4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione CAS No. 50781-66-3

4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione

Cat. No.: B14666424
CAS No.: 50781-66-3
M. Wt: 282.4 g/mol
InChI Key: VXLNLSICXVXFPJ-UHFFFAOYSA-N
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Description

4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is a heterocyclic compound that belongs to the tetrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with nitriles or isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating or the presence of catalysts.

Industrial Production Methods

Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis. They may involve continuous flow reactors, optimized reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to DNA, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrazine Derivatives: Compounds with similar tetrazine cores but different substituents.

    Thione Compounds: Molecules containing the thione functional group.

Comparison

4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other tetrazine derivatives, it may exhibit different properties, such as solubility, stability, and interaction with biological targets.

Properties

CAS No.

50781-66-3

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

IUPAC Name

5-methyl-2,3-diphenyl-1H-1,2,4,5-tetrazine-6-thione

InChI

InChI=1S/C15H14N4S/c1-18-15(20)17-19(13-10-6-3-7-11-13)14(16-18)12-8-4-2-5-9-12/h2-11H,1H3,(H,17,20)

InChI Key

VXLNLSICXVXFPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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